(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid
CAS No.: 769912-51-8
Cat. No.: VC18724299
Molecular Formula: C20H27NO3
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid - 769912-51-8](/images/structure/VC18724299.png)
Specification
CAS No. | 769912-51-8 |
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Molecular Formula | C20H27NO3 |
Molecular Weight | 329.4 g/mol |
IUPAC Name | (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid |
Standard InChI | InChI=1S/C20H27NO3/c22-12-17(16-4-2-1-3-5-16)21-18(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,13-15,17-18,21-22H,6-12H2,(H,23,24)/t13?,14?,15?,17-,18+,20?/m0/s1 |
Standard InChI Key | AJMYNFGVKPOATE-SNXNFCLHSA-N |
Isomeric SMILES | C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N[C@@H](CO)C4=CC=CC=C4 |
Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(CO)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
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IUPAC Name: (2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid hydrochloride .
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Molecular Formula: C₂₀H₂₈ClNO₃.
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SMILES:
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N[C@H](CO)C4=CC=CC=C4.Cl
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Key Features:
Physicochemical Data
Property | Value | Source |
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Melting Point | Not reported | |
Solubility | Soluble in polar organic solvents (DMF, DMSO) | |
Purity | ≥95% (HPLC) | |
Storage Conditions | 2–8°C under inert atmosphere |
Synthesis and Structural Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions to ensure stereochemical control:
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Adamantane Functionalization: React adamantane-1-carboxylic acid with glycine derivatives to form the adamantyl-glycine backbone .
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Reductive Amination: Introduce the (R)-2-hydroxy-1-phenylethylamine moiety using chiral catalysts (e.g., (R)-BINOL) to preserve stereochemistry .
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Salt Formation: Treat the free base with HCl to yield the hydrochloride salt .
Key Challenges:
Biological Activity and Mechanisms
Anticancer Properties
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Caspase-8-Dependent Apoptosis: In HepG2 liver cancer cells, structural analogs induce PARP cleavage and caspase-3/8 activation (IC₅₀ = 10.56 μM) .
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Adamantane Role: Enhances binding to hydrophobic pockets in apoptotic signaling proteins .
Antimicrobial Effects
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Broad-Spectrum Activity: Preliminary assays show inhibition of Gram-positive bacteria (MIC = 8–32 μg/mL).
Pharmacological Applications
Preclinical Studies
Comparative Efficacy
Compound | Target (IC₅₀) | Selectivity (vs. 11β-HSD2) |
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(2S,1R)-Isomer | 12 nM | >1,000× |
(2R,1S)-Enantiomer | 150 nM | 50× |
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